6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one
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Overview
Description
The compound 6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is a complex organic molecule that features a combination of chromenone and pyrazoline moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 4,7-dimethyl-5-hydroxy-2H-chromen-2-one under basic conditions to form an intermediate. This intermediate is then reacted with hydrazine hydrate to form the pyrazoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazoline ring can be reduced to form pyrazolidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products
Oxidation: Formation of 6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-oxo-4,7-dimethyl-2H-chromen-2-one.
Reduction: Formation of 6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazolidin-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block in organic synthesis .
Biology
Biologically, the compound has shown potential as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals and inhibit inflammatory pathways makes it a candidate for further pharmacological studies .
Medicine
In medicine, the compound is being investigated for its potential anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes .
Mechanism of Action
The mechanism of action of 6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets. The compound can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). It also modulates signaling pathways like the NF-κB pathway, which plays a crucial role in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: This compound shares the dimethoxyphenyl group and exhibits similar biological activities.
2,4-Disubstituted thiazoles: These compounds also show a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
What sets 6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one apart is its dual functionality, combining the properties of both chromenone and pyrazoline moieties. This unique structure allows it to interact with multiple biological targets, making it a promising candidate for drug development and other applications.
Properties
Molecular Formula |
C22H22N2O5 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethylchromen-2-one |
InChI |
InChI=1S/C22H22N2O5/c1-11-7-18-21(12(2)8-19(25)29-18)22(26)20(11)16-10-15(23-24-16)14-6-5-13(27-3)9-17(14)28-4/h5-9,15,23,26H,10H2,1-4H3 |
InChI Key |
RYWHQQNPZUYHIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1C3=NNC(C3)C4=C(C=C(C=C4)OC)OC)O |
Origin of Product |
United States |
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